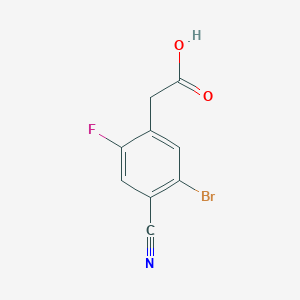

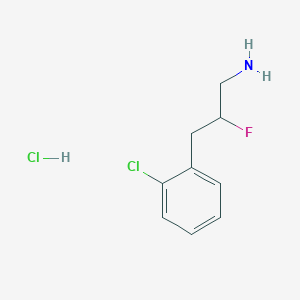

3-(2-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride

概要

説明

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include details about its physical appearance (color, form, etc.) and any notable chemical properties .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .科学的研究の応用

Synthesis and Antibacterial Activity

Research has explored the synthesis of various compounds related to 3-(2-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride, focusing on their potential antibacterial and antioxidant activities. For instance, a study detailed the synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine through the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile with LiAlH4. Subsequent reactions with aromatic and heterocyclic aldehydes produced [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted amines. The resulting amine oxalates exhibited significant antibacterial properties, although their effectiveness in neutralizing superoxide radicals was limited in most cases (Н. С. Арутюнян et al., 2012).

Potential GABAB Receptor Antagonists

Another aspect of scientific research involves the synthesis of analogs of this compound as potential GABAB receptor antagonists. A study synthesized 3-Nitro-2-phenylpropan-1-amine and 2-(4-chlorophenyl)-3-nitropropan-1-amine by adding nitrous acid to corresponding trifluoroacetylaminomethylstyrenes followed by double bond reduction with sodium borohydride. These compounds, especially 2-(4-chlorophenyl)-3-nitropropan-1-amine, were identified as specific agonists for the GABA and GABAB receptors, demonstrating approximately half the activity of racemic baclofen at the isolated guinea pig ileum (G. Abbenante, R. Hughes, R. Prager, 1994).

Electrophilic Amination and Fluorine Atom Removal

Electrophilic amination of 4-fluorophenol with diazenes, under mild reaction conditions in the presence of ZrCl4, has shown that 2-chloro-4-amino-substituted phenols can be obtained from 4-fluorophenol. This process involves an ipso amination and the complete removal of the fluorine atom, indicating a method to modify phenol compounds potentially related to this compound (S. Bombek et al., 2004).

Novel Synthesis Approaches

A novel synthesis route for 3-Fluoro-1-Aminoadamantane and its derivatives, isolated as the hydrochloride, was reported. Although not directly related to this compound, this research indicates the broader interest in and potential applications of synthesizing fluorinated amines for various scientific purposes (G. L. Anderson et al., 1988).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(2-chlorophenyl)-2-fluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN.ClH/c10-9-4-2-1-3-7(9)5-8(11)6-12;/h1-4,8H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKLAEKKULFAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CN)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate](/img/structure/B1484661.png)

![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)

![trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484672.png)